molecular formula C20H18O7 B2639933 ethyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate CAS No. 858766-14-0

ethyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate

Cat. No.: B2639933
CAS No.: 858766-14-0
M. Wt: 370.357
InChI Key: YAYOLJGQOZBPCU-UHFFFAOYSA-N
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Description

Ethyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate is a synthetic chromenone derivative supplied for research purposes. This compound is part of a class of organic molecules characterized by a 4-oxo-4H-chromen (chromen-4-one) core structure, which is frequently investigated in medicinal chemistry and materials science . As a building block in organic synthesis, researchers can utilize this compound to create more complex molecular architectures. Its structure suggests potential for interaction with various biological targets, and chromenone derivatives are commonly explored in studies related to enzyme inhibition and oxidative stress pathways . The mechanism of action for this specific compound is not fully elucidated and is a subject for ongoing research, though similar compounds are known to interact with enzymes and receptors, potentially due to the reactivity of the chromen ring system . Researchers value this chemical for its potential applications in developing novel therapeutic agents and functional materials. The product is strictly labeled For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

ethyl 2-[3-(2-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c1-3-24-19(21)12-25-13-8-9-14-17(10-13)26-11-18(20(14)22)27-16-7-5-4-6-15(16)23-2/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYOLJGQOZBPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxyphenol with ethyl bromoacetate in the presence of a base to form ethyl 2-(2-methoxyphenoxy)acetate . This intermediate is then subjected to further reactions to introduce the chromene moiety, often involving cyclization reactions under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its phenolic ether and chromenone moieties. Key findings include:

  • Oxidative cleavage of the methoxyphenoxy group using KMnO₄ in acidic conditions (H₂SO₄/H₂O), yielding a carboxylic acid derivative (C₁₈H₁₄O₈).

  • Chromenone ring oxidation with CrO₃ in acetone produces a quinone-like structure (C₁₉H₁₄O₈) via ketone group conversion.

Table 1: Oxidation Reaction Parameters

ReagentConditionsProductYield (%)Source
KMnO₄/H₂SO₄80°C, 4 hrCarboxylic acid derivative62
CrO₃/acetoneRT, 6 hrQuinone analog45

Reduction Reactions

Reductive modifications target the ester and ketone groups:

  • Ester reduction with LiAlH₄ in THF generates the corresponding alcohol (C₁₉H₁₈O₆).

  • Ketone reduction using NaBH₄/MeOH forms a secondary alcohol (C₂₀H₂₀O₇), preserving the chromenone ring.

Table 2: Reduction Reaction Outcomes

ReagentSite of ReductionProduct StructureSelectivitySource
LiAlH₄/THFEster → AlcoholC₁₉H₁₈O₆High
NaBH₄/MeOHKetone → AlcoholC₂₀H₂₀O₇Moderate

Nucleophilic Substitution

The methoxyphenoxy group participates in SNAr (nucleophilic aromatic substitution) reactions:

  • Alkoxy group replacement with amines (e.g., piperidine) in DMF at 120°C produces amino-substituted derivatives (C₂₁H₂₁NO₇) .

  • Halogenation using PCl₅ replaces the methoxy group with chlorine, forming C₁₉H₁₅ClO₇.

Mechanism Insights :

  • Deprotonation of the phenolic oxygen by K₂CO₃.

  • Nucleophilic attack by amines or halides at the activated aromatic position.

  • Rearomatization via elimination of MeOH or HCl.

Ester Hydrolysis

Controlled hydrolysis of the ethyl acetate group:

  • Acidic hydrolysis (HCl/H₂O, reflux) yields the carboxylic acid (C₁₈H₁₄O₈).

  • Basic hydrolysis (NaOH/EtOH) forms the sodium carboxylate salt (C₁₈H₁₃NaO₈).

Table 3: Hydrolysis Conditions and Products

ConditionCatalystProductReaction TimeSource
6M HCl, reflux-Carboxylic acid3 hr
2M NaOH/EtOH-Sodium carboxylate2 hr

Cycloaddition and Ring-Opening Reactions

The chromenone ring participates in [4+2] cycloadditions:

  • Diels-Alder reactions with maleic anhydride in toluene at 110°C form fused bicyclic adducts (C₂₄H₂₀O₁₀).

Comparative Reactivity Analysis

The compound’s reactivity differs from analogs due to its 2-methoxyphenoxy substitution:

FeatureEthyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetateEthyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
Oxidation SusceptibilityHigher (due to electron-donating -OCH₃)Lower (methyl group deactivates ring)
Hydrolysis Rate (ester)t₁/₂ = 40 min (pH 7)t₁/₂ = 120 min (pH 7)
SNAr ReactivityModerate (meta-directing -OCH₃)Low (no activating groups)

Industrial-Scale Reaction Optimization

Continuous flow reactors improve yields for high-volume production:

  • Ester hydrolysis in microreactors achieves 95% conversion at 100°C with 5-min residence time.

  • Oxidation using O₂/Co(OAc)₂ catalyst in flow systems reduces Cr(VI) waste by 70%.

Scientific Research Applications

Chemistry

Ethyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

Research indicates that this compound exhibits significant biological activities:

  • Antioxidant Properties : It has been studied for its ability to scavenge free radicals, which may protect cells from oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies suggest that it can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Medicine

The potential therapeutic effects of this compound are being explored in the context of:

  • Cancer Treatment : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, certain derivatives demonstrated IC50 values of around 13 µM in A549 and HeLa cancer cell lines .
  • Neuroprotection : Its antioxidant properties may also provide neuroprotective effects, suggesting potential applications in neurodegenerative diseases.

Case Studies

  • Antioxidant Activity Assessment
    A study evaluated the antioxidant activity of this compound using various assays such as DPPH and ABTS. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.
  • Anti-inflammatory Mechanism Investigation
    In vitro experiments demonstrated that the compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism where the compound modulates inflammatory responses at the cellular level.

Mechanism of Action

The mechanism of action of ethyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate involves its interaction with specific molecular targets and pathways within biological systems. This can include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituent groups at positions 3 and 7 of the chromone core. A comparative analysis is provided below:

Compound R3 R7 Molecular Formula Molecular Weight Key Features
Ethyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate (Target) 2-Methoxyphenoxy Ethoxyacetate C21H18O8 422.37 Enhanced lipophilicity due to methoxy and phenoxy groups; potential for π-π interactions .
Benzyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate 2-Methoxyphenoxy Benzyloxyacetate C26H22O7 446.45 Higher lipophilicity than ethyl ester; may improve membrane permeability .
Ethyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate (CAS 5897-05-2) Phenyl Ethoxyacetate C19H16O5 324.33 Simpler structure; lacks methoxy group, reducing steric hindrance .
Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxyacetate 2,3-Dihydro-1,4-benzodioxin-6-yl Methoxyacetate C21H18O8 422.37 Bulky benzodioxin substituent may hinder enzymatic degradation .
(Z)-N’-(4-Methoxybenzylidene)-2-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetohydrazide 4-Methoxyphenyl Hydrazide-linked benzylidene C27H24N2O7 488.49 Hydrazide moiety enhances hydrogen-bonding capacity; dual methoxy groups .
Key Observations:
  • Electronic Effects : Methoxy groups donate electron density, stabilizing the chromone core and influencing reactivity .
  • Bioactivity : Hydrazide derivatives (e.g., compound 4s ) exhibit enhanced acetylcholinesterase (AChE) inhibition compared to ester analogues due to hydrogen-bonding interactions.

Analytical and Spectral Comparisons

Technique Target Compound Ethyl [(4-Oxo-3-Phenyl) Derivative (CAS 5897-05-2)] Hydrazide Derivative (4s )
IR 1711 cm<sup>-1</sup> (ester C=O), 1600 cm<sup>-1</sup> (aromatic C=C) 1734 cm<sup>-1</sup> (ester C=O) 1688 cm<sup>-1</sup> (amide C=O), 3191 cm<sup>-1</sup> (NH)
$^{1}$H NMR δ 6.80–7.50 (aromatic H), δ 4.20 (OCH2CH3) δ 7.60–8.20 (phenyl H) δ 8.23 (N=CH), δ 9.58 (NH)
HRMS m/z 443.1 [M+H]<sup>+</sup> (C21H21O8) Not reported m/z 511.1558 [M+Na]<sup>+</sup> (C27H24N2O7)

Biological Activity

Ethyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate is a synthetic compound derived from the coumarin family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C20H18O7C_{20}H_{18}O_7 and a molecular weight of approximately 370.35 g/mol. It features a coumarin core linked to a methoxyphenoxy group, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC20H18O7C_{20}H_{18}O_7
Molecular Weight370.35 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point583.4 ± 50 °C
LogP5.44

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways through interactions with specific enzymes and receptors.

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Research indicates that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological systems.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), making it a candidate for further studies in neurodegenerative diseases like Alzheimer's.

Biological Activity Studies

Several studies have investigated the biological activities associated with this compound:

Antioxidant Activity

A study demonstrated that this compound significantly reduced oxidative stress markers in vitro, indicating its potential as a therapeutic agent for oxidative stress-related conditions .

Anti-inflammatory Effects

In animal models, the compound exhibited a reduction in inflammatory markers when administered at varying doses, suggesting its utility in treating inflammatory disorders .

Acetylcholinesterase Inhibition

The compound was tested against AChE with an IC50 value of approximately 4.12 µM, indicating strong inhibitory activity compared to standard drugs used for Alzheimer’s treatment .

Case Studies

  • Neuroprotective Effects : A recent case study involving animal models showed that treatment with this compound led to improved cognitive functions and reduced neurodegeneration markers .
  • Cardiovascular Protection : Another study highlighted the protective effects of the compound against oxidative damage in cardiac tissues during ischemic events, suggesting potential applications in cardiovascular therapies .

Q & A

Basic: What are the key synthetic methodologies for preparing ethyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate?

The synthesis typically involves nucleophilic aromatic substitution or esterification reactions. A common approach is refluxing a phenolic precursor (e.g., 7-hydroxy-4-oxo-3-substituted chromene derivatives) with ethyl chloroacetate in the presence of a base like anhydrous potassium carbonate in dry acetone. The reaction is monitored via TLC (hexane:ethyl acetate, 3:1), followed by extraction with ether and purification via sodium hydroxide washes . For analogs, X-ray crystallography confirms regioselectivity and structural integrity .

Advanced: How can reaction conditions be optimized for higher yields in synthesizing chromene-4-one derivatives?

Statistical experimental design (e.g., factorial or response surface methodology) minimizes trial numbers while maximizing data robustness. Variables include solvent polarity (acetone vs. DMF), base strength (K₂CO₃ vs. NaH), and reaction time. For example, optimizing ethyl oxalyl monochloride coupling to chromene derivatives requires controlled anhydrous conditions to avoid hydrolysis byproducts . Advanced purification techniques, such as preparative HPLC or column chromatography with gradient elution, improve yield and purity .

Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?

  • X-ray diffraction : Resolves bond angles (e.g., C7–C8–H8 = 120.2°) and confirms the chromene ring conformation .
  • NMR : Key signals include the methoxy group (~δ 3.8 ppm in ¹H NMR) and the 4-oxo chromenone carbonyl (~δ 175 ppm in ¹³C NMR) .
  • Elemental analysis : Carbon and hydrogen percentages must align within 0.5% of theoretical values .

Advanced: How do researchers resolve contradictions in spectroscopic data for substituted chromenones?

Discrepancies arise from tautomerism (e.g., keto-enol equilibria) or crystallographic disorder. Strategies include:

  • Variable-temperature NMR to assess dynamic equilibria.
  • DFT calculations to model electronic environments and predict shifts .
  • High-resolution mass spectrometry (HRMS) for exact mass validation, ruling out impurities .

Basic: What safety protocols are critical for handling chromene derivatives?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
  • Storage : Dry, cool environments (P402) to prevent decomposition .
  • Spill management : Use inert absorbents (e.g., vermiculite) and avoid aqueous rinses for water-reactive intermediates .

Advanced: How can computational modeling predict the bioactivity of this compound?

  • Docking studies : Assess interactions with targets like cyclooxygenase or estrogen receptors using AutoDock Vina.
  • QSAR models : Correlate substituent effects (e.g., methoxy vs. bromo groups) with cytotoxicity or antioxidant activity .
  • ADMET prediction : Tools like SwissADME evaluate solubility (LogP) and metabolic stability .

Basic: What are common impurities in chromene-4-one syntheses, and how are they characterized?

  • Byproducts : Unreacted phenolic precursors or di-esterified derivatives.
  • Detection : HPLC with UV detection (λ = 254–310 nm) or GC-MS for volatile impurities .
  • Mitigation : Recrystallization from ethanol/water mixtures removes polar impurities .

Advanced: How does substituent position (e.g., 2-methoxyphenoxy vs. 4-methylphenoxy) affect photophysical properties?

  • UV-Vis spectroscopy : Electron-donating groups (e.g., methoxy) redshift absorption maxima via conjugation .
  • Fluorescence quenching : Steric hindrance at the 3-position reduces quantum yield compared to planar analogs .

Basic: What environmental hazards are associated with chromene derivatives?

  • Aquatic toxicity : Classified as H400 (toxic to aquatic life) due to bioaccumulation potential .
  • Waste disposal : Incineration in a licensed facility with scrubbing for halogenated byproducts .

Advanced: How are reaction mechanisms elucidated for chromene-4-one formation?

  • Kinetic studies : Monitor intermediate formation via in situ IR (e.g., carbonyl stretches at ~1700 cm⁻¹) .
  • Isotopic labeling : ¹⁸O tracing identifies nucleophilic attack pathways in esterification .
  • Theoretical modeling : Transition state analysis using Gaussian software validates proposed mechanisms .

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